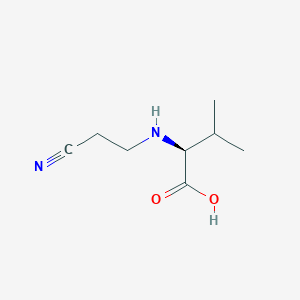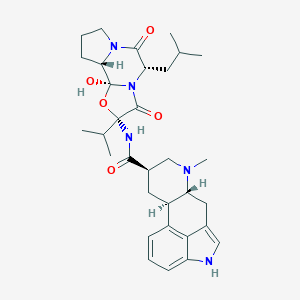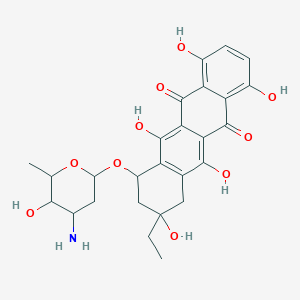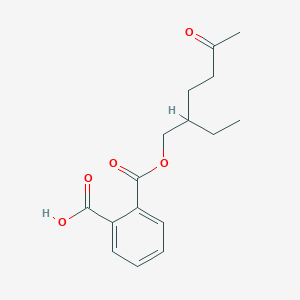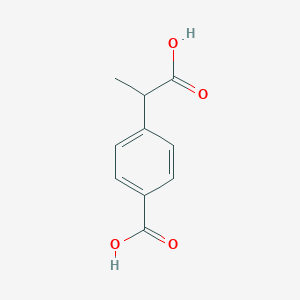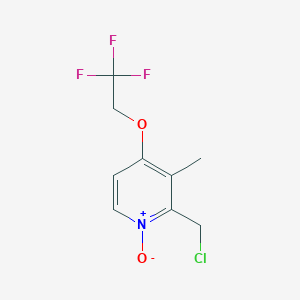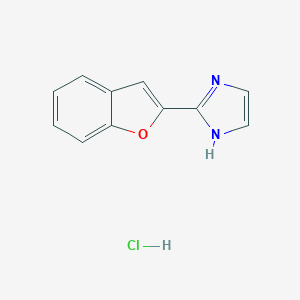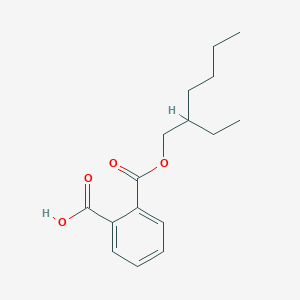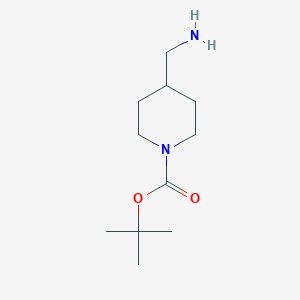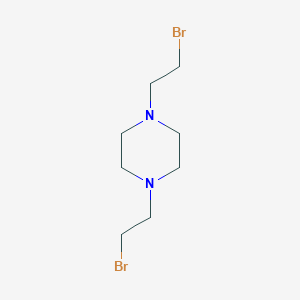
1,4-Bis(2-bromoethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-bromoethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two bromoethyl groups attached to the nitrogen atoms of the piperazine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-bromoethyl)piperazine typically involves the reaction of piperazine with 2-bromoethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the substitution of the hydroxyl groups with bromine atoms. The reaction conditions usually involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1,4-Bis(2-bromoethyl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are the substituted piperazine derivatives.
Oxidation Reactions: Oxidized derivatives of piperazine.
Reduction Reactions: Reduced forms of the original compound.
科学的研究の応用
1,4-Bis(2-bromoethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1,4-Bis(2-bromoethyl)piperazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
Piperazine, 1,4-bis(2-chloroethyl): Similar structure but with chlorine atoms instead of bromine.
Piperazine, 1,4-bis(2-iodoethyl): Contains iodine atoms instead of bromine.
Piperazine, 1,4-bis(2-fluoroethyl): Fluorine atoms replace the bromine atoms.
Uniqueness
1,4-Bis(2-bromoethyl)piperazine is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. The bromine atoms make the compound more reactive in substitution reactions compared to its chloro, iodo, and fluoro analogs. This reactivity can be advantageous in certain synthetic applications and research studies.
特性
CAS番号 |
143757-52-2 |
|---|---|
分子式 |
C8H16Br2N2 |
分子量 |
300.03 g/mol |
IUPAC名 |
1,4-bis(2-bromoethyl)piperazine |
InChI |
InChI=1S/C8H16Br2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 |
InChIキー |
VNTGRYDBKWERBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCBr)CCBr |
正規SMILES |
C1CN(CCN1CCBr)CCBr |
同義語 |
Piperazine, 1,4-bis(2-bromoethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


